molecular formula C9H9NO2 B6283386 (2E)-3-(pyridin-4-yl)but-2-enoic acid CAS No. 2097881-85-9

(2E)-3-(pyridin-4-yl)but-2-enoic acid

Cat. No.: B6283386
CAS No.: 2097881-85-9
M. Wt: 163.2
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Description

(2E)-3-(Pyridin-4-yl)but-2-enoic acid (IUPAC name: (E)-3-pyridin-4-ylbut-2-enoic acid) is an α,β-unsaturated carboxylic acid featuring a pyridine substituent at the β-position. Its molecular formula is C₉H₉NO₂, with a calculated molecular weight of 163.17 g/mol (based on atomic masses: C=12.01, H=1.008, N=14.01, O=16.00). Key structural attributes include:

  • A conjugated double bond (C2-C3) in the E configuration.
  • A carboxylic acid group at C1, enabling acidity (pKa ≈ 4–5) and solubility in polar solvents.

The compound’s SMILES notation is C/C(=C\C(=O)O)/C1=CC=NC=C1, and its InChIKey is SCCVQQDBWTVHCA-VOTSOKGWSA-N . These structural features make it a candidate for pharmaceutical and materials science research, particularly in metal coordination or as a building block for bioactive molecules.

Properties

CAS No.

2097881-85-9

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyridin-4-yl)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(pyridin-4-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced butenoic acid derivatives, and substituted pyridine compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

(2E)-3-(pyridin-4-yl)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(pyridin-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2E)-4-{[Dimethyl(oxo)-lambda⁶-sulfanylidene]amino}but-2-enoic Acid; Trifluoroacetic Acid

  • Molecular Formula: C₉H₁₄F₃NO₅S
  • Molecular Weight : 293.33 g/mol
  • Key Features: A sulfanylidene amino group (-N=S(O)(CH₃)₂) at C4, introducing a strong electron-withdrawing substituent. A trifluoroacetic acid counterion, enhancing solubility in organic solvents.
  • Comparison :
    • The sulfanylidene group increases molecular weight by ~130 g/mol compared to the target compound, likely reducing aqueous solubility.
    • The trifluoroacetic acid moiety may lower the effective pKa of the carboxylic acid, altering ionization behavior .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

  • General Formula : C₂₄H₁₈ClN₃ (example)
  • Key Features: Bicyclic pyridine systems with chloro and substituted phenyl groups. An amino group at C2 of the pyridine ring.
  • The amino group introduces hydrogen-bonding capacity, which could enhance binding to biological targets compared to the target compound’s simpler structure .

Polymorphic Form of (2E)-N-(4-((3-Chloro-4-((Pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

  • Key Features: A quinoline core with ethoxy, cyano, and pyridin-2-yl methoxy substituents. A dimethylamino group on the but-2-enamide chain.
  • Comparison: The extended aromatic system (quinoline vs. pyridine) and additional substituents drastically increase molecular complexity and weight (>500 g/mol). The dimethylamino group introduces basicity, contrasting with the carboxylic acid’s acidity in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Properties
(2E)-3-(Pyridin-4-yl)but-2-enoic acid C₉H₉NO₂ 163.17 Pyridin-4-yl, carboxylic acid Moderate solubility in water, acidic pH
(2E)-4-{[Dimethyl(oxo)-λ⁶-sulfanylidene]amino}but-2-enoic acid; TFA C₉H₁₄F₃NO₅S 293.33 Sulfanylidene amino, TFA Low aqueous solubility, strong electron withdrawal
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₄H₁₈ClN₃ 383.88 Chloro, substituted phenyl, amino High lipophilicity, enhanced bioactivity
Polymorphic quinoline derivative ~C₃₀H₂₇ClN₆O₃ ~555.02 Quinoline, cyano, ethoxy, dimethylamino Low solubility, basic character

Implications of Structural Differences

  • Electron Effects: Electron-withdrawing groups (e.g., sulfanylidene in ) increase the acidity of α,β-unsaturated carboxylic acids, whereas electron-donating groups (e.g., dimethylamino in ) reduce it.
  • Solubility : Bulky hydrophobic substituents (e.g., substituted phenyl groups in ) decrease aqueous solubility but improve membrane permeability.
  • Bioactivity : The pyridin-4-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors, while pyridin-2-yl derivatives (as in ) could target different receptor subtypes.

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